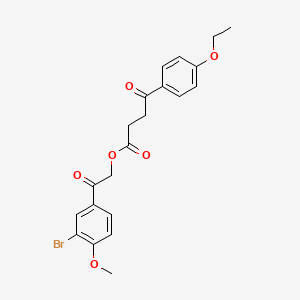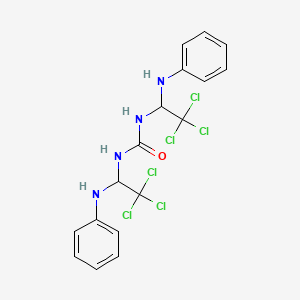
N,N'-bis(1-anilino-2,2,2-trichloroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(1-anilino-2,2,2-trichloroethyl)urea, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
BAY 11-7082 exerts its effects by inhibiting the activity of several cellular pathways, including NF-κB and the proteasome. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, cell survival, and inflammation. By blocking the activity of NF-κB, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
The proteasome is a cellular complex that is involved in the degradation of proteins. By blocking the activity of the proteasome, BAY 11-7082 can increase the accumulation of misfolded and damaged proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. It can reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It can induce apoptosis in cancer cells by blocking the activity of the proteasome. In addition, BAY 11-7082 has been shown to have anti-viral properties, inhibiting the replication of several viruses, including HIV-1 and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 is a relatively simple molecule that can be synthesized on a large scale. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for drug development. However, BAY 11-7082 has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be dependent on the cell type and experimental conditions. Careful optimization of experimental conditions is required to ensure reproducibility of results.
Direcciones Futuras
There are several future directions for research on BAY 11-7082. One area of interest is the development of BAY 11-7082 analogs with improved pharmacological properties. Another area of interest is the investigation of the role of BAY 11-7082 in the regulation of autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. Finally, the potential therapeutic applications of BAY 11-7082 in the treatment of inflammatory diseases, cancer, and viral infections should be further explored.
Métodos De Síntesis
BAY 11-7082 is synthesized by the reaction of 1,1,1-trichloro-2,2-bis(chlorophenyl)ethane with urea in the presence of a base. The resulting product is then treated with aniline to yield the final compound. The synthesis process is relatively simple and can be performed on a large scale, making BAY 11-7082 an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. By blocking NF-κB activity, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been studied for its anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. By blocking proteasome activity, BAY 11-7082 can increase the accumulation of misfolded and damaged proteins in cancer cells, leading to their death.
Propiedades
IUPAC Name |
1,3-bis(1-anilino-2,2,2-trichloroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl6N4O/c18-16(19,20)13(24-11-7-3-1-4-8-11)26-15(28)27-14(17(21,22)23)25-12-9-5-2-6-10-12/h1-10,13-14,24-25H,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAHQKICHLAHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(1-anilino-2,2,2-trichloroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

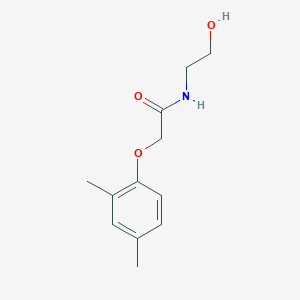
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)
![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4922764.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
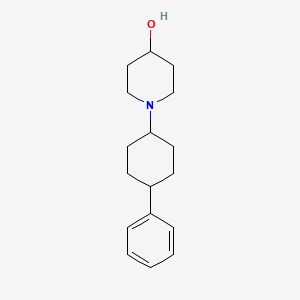
![methyl [3,4-bis(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]acetate](/img/structure/B4922787.png)
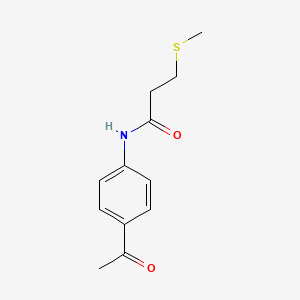
![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)
